molecular formula C10H15NO B8576267 3-(2-Aminopropyl)benzyl alcohol

3-(2-Aminopropyl)benzyl alcohol

Cat. No.: B8576267
M. Wt: 165.23 g/mol
InChI Key: DZDRBSOYHKCFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminopropyl)benzyl alcohol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[3-(2-aminopropyl)phenyl]methanol

InChI

InChI=1S/C10H15NO/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6,8,12H,5,7,11H2,1H3

InChI Key

DZDRBSOYHKCFOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven-dried flask under nitrogen atmosphere was placed 12.15 mL (12.15 mmol) of 1.0 M borane in THF. This was chilled in an ice bath. A solution of 596 mg (2.7 mmol) of 3 (2 nitro 1 propenyl)benzoic acid-methyl ester in 10 mL dry THF was added to the stirred solution via syringe. Solid sodium borohydride (51.3 mg, 1.35 mmol) was then added to the mixture quickly. The mixture was stirred in the ice bath an additional 5 minutes, then at room temperature for 15 minutes The yellow color faded to colorless after about 5 minutes at room temperature. The solution was then heated at a gentle reflux under nitrogen overnight. The reaction mixture was cooled to room temperature and quenched by dropwise addition of 500 mL of water, then reheated at a gentle reflux for 2 hours. The reaction mixture was again cooled to room temperature and filtered and the residue was washed with water. The combined filtrate and washings were then basified to pH 14 with KOH pellets. Methylene chloride was used to extract the product, with the extraction being repeated 3 times (3x5ml). The solution was dried with sodium sulfate, and volatile materials were removed with a rotary evaporator. The crude amine weighed 273 mg (57%). It was carried on without purification.
Quantity
12.15 mL
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
596 mg
Type
reactant
Reaction Step Two
Name
(2 nitro 1 propenyl)benzoic acid-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
51.3 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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